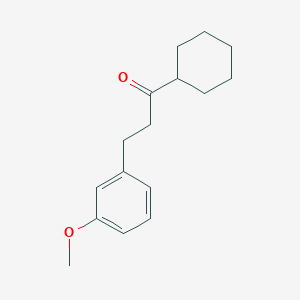

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCODFIANGWDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442502 | |

| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175234-19-2 | |

| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Ketones

Infrared (IR) Spectroscopy for Carbonyl Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The analysis of Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone using IR spectroscopy would reveal several characteristic absorption bands that confirm its structure.

The most prominent and diagnostic feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this sharp and intense absorption peak typically appears in the region of 1715 cm⁻¹. In the case of this compound, the carbonyl group is part of a cyclohexyl ketone moiety. Saturated cyclic ketones like cyclohexanone (B45756) exhibit a C=O stretch at approximately 1715 cm⁻¹, and this is the expected value for the target compound. bartleby.comlibretexts.org Conjugation with a double bond or an aromatic ring can lower this frequency to around 1685-1666 cm⁻¹, but since the carbonyl group in this molecule is not directly conjugated to the aromatic ring, the higher frequency is anticipated. bartleby.comlibretexts.org

Other significant peaks would include:

C-H Stretching: Aliphatic C-H stretching from the cyclohexyl and ethyl groups would appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the methoxyphenyl group would be observed as weaker bands just above 3000 cm⁻¹.

C-O Stretching: The ether linkage of the methoxy (B1213986) group (-OCH₃) would produce a strong C-O stretching band in the region of 1250-1000 cm⁻¹.

Aromatic C=C Bending: The presence of the benzene (B151609) ring would give rise to characteristic C=C in-ring stretching vibrations, typically seen as multiple bands in the 1600-1450 cm⁻¹ region.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic (sp² C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1715 | C=O Stretch | Ketone |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1250 | C-O Stretch | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each type of proton in the molecule.

Aromatic Protons: The 3-methoxyphenyl (B12655295) group would show a complex multiplet pattern in the aromatic region (δ 6.7-7.3 ppm). Due to the meta-substitution, four distinct proton signals are expected.

Methoxy Protons: The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm. acdlabs.com

Ethyl Protons: The two methylene (B1212753) groups of the ethyl chain adjacent to the carbonyl and the aromatic ring would appear as two distinct triplets around δ 2.9 ppm and δ 2.7 ppm, respectively.

Cyclohexyl Protons: The protons on the cyclohexyl ring would produce a series of complex, overlapping multiplets in the upfield region (δ 1.2-2.5 ppm). The single proton on the carbon alpha to the carbonyl would be the most downfield of this group.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.7 - 7.3 | Multiplet | 4H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (-CH₂-CO) | ~2.9 | Triplet | 2H |

| Methylene (Ar-CH₂-) | ~2.7 | Triplet | 2H |

| Cyclohexyl Methine (CH-CO) | ~2.3 - 2.5 | Multiplet | 1H |

| Cyclohexyl Methylene (-CH₂-) | ~1.2 - 1.9 | Multiplets | 10H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and would appear significantly downfield, in the range of δ 200-215 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring would appear in the δ 110-160 ppm region. The carbon attached to the methoxy group would be the most downfield in this group (around δ 160 ppm), while the others would have distinct shifts based on their position relative to the substituents.

Methoxy Carbon: The methoxy carbon atom would have a characteristic resonance around δ 55 ppm. acdlabs.com

Aliphatic Carbons: The carbons of the ethyl chain and the cyclohexyl ring would appear in the upfield region (δ 20-50 ppm).

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone (C=O) | ~211 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-C) | ~142 |

| Aromatic (C-H) | 112 - 130 |

| Methoxy (OCH₃) | ~55 |

| Cyclohexyl Methine (CH-CO) | ~50 |

| Methylene (-CH₂-CO) | ~45 |

| Methylene (Ar-CH₂-) | ~30 |

| Cyclohexyl Methylene (-CH₂-) | 25 - 30 |

Spectroscopy provides clear methods to distinguish between ketones and their isomeric aldehydes.

IR Spectroscopy: Aldehydes possess a characteristic C-H bond involving the carbonyl carbon. This gives rise to two distinctive C-H stretching absorptions between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. libretexts.org These peaks are absent in the spectrum of a ketone, making for a definitive differentiation.

¹H NMR Spectroscopy: The most unambiguous distinction is seen in ¹H NMR. Aldehydes show a highly deshielded proton signal for the -CHO group in the region of δ 9-10 ppm. This region is typically empty in the spectra of other common organic functional groups, including ketones. The absence of a signal in this region for this compound confirms its identity as a ketone.

¹³C NMR Spectroscopy: While both aldehyde and ketone carbonyl carbons resonate in the same general downfield region (δ 190-215 ppm), aldehydes are typically found at the lower end of this range (190-200 ppm) compared to saturated ketones (200-215 ppm). libretexts.org

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a molecule like this compound, Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, typically resulting in the formation of a molecular ion (M⁺•) and numerous fragment ions.

In complex mixtures or for trace-level analysis, the detection of ketones can be enhanced through derivatization. This chemical modification of the analyte is designed to improve its analytical characteristics. spectroscopyonline.com

2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent that reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives. nih.govresearchgate.net These derivatives are highly colored and can be analyzed by LC-UV, and they also show good ionization efficiency in techniques like Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI), improving MS sensitivity. nih.govresearchgate.net

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with ketones to form oxime derivatives. sigmaaldrich.com These derivatives are stable and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often with enhanced sensitivity due to the electron-capturing properties of the pentafluorobenzyl group. sigmaaldrich.com

Under EI-MS, the molecular ion of this compound would undergo predictable fragmentation reactions, providing structural confirmation. libretexts.org

Alpha-Cleavage: This is a major fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.com Two primary alpha-cleavage events are possible:

Cleavage between the carbonyl and the cyclohexyl ring, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) to form a stable acylium ion.

Cleavage between the carbonyl and the ethyl group, leading to the loss of a 2-(3-methoxyphenyl)ethyl radical to form a cyclohexylcarbonyl acylium ion.

McLafferty Rearrangement: This rearrangement can occur if a γ-hydrogen is available for transfer to the carbonyl oxygen. youtube.comwikipedia.org In this molecule, γ-hydrogens are present on the cyclohexyl ring. This process would lead to the elimination of a neutral alkene molecule from the cyclohexyl ring and the formation of a characteristic radical cation.

Cyclic Ketone Fragmentation: Saturated cyclic ketones like cyclohexanone are known to produce a characteristic fragment at m/z 55. whitman.eduthieme-connect.de This fragment arises from a series of bond cleavages initiated by the initial alpha-cleavage within the ring. thieme-connect.de

Aromatic Fragmentation: Cleavage at the benzylic position (the C-C bond between the ethyl chain and the aromatic ring) can lead to the formation of a stable methoxybenzyl or methoxytropylium cation.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 246 | [C₁₆H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [CH₃OC₆H₄CH₂CH₂CO]⁺ | α-cleavage (loss of •C₆H₁₁) |

| 121 | [CH₃OC₆H₄CH₂]⁺ | Benzylic cleavage |

| 111 | [C₆H₁₁CO]⁺ | α-cleavage (loss of •CH₂CH₂C₆H₄OCH₃) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Characteristic cyclohexanone fragment |

Complementary Spectroscopic Techniques for Comprehensive Characterization

While one-dimensional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational information for the structural elucidation of ketones like this compound, a comprehensive characterization often necessitates the use of complementary spectroscopic techniques. These advanced methods offer deeper insights into the molecular framework, connectivity, and spatial arrangement of atoms, resolving ambiguities that may persist from basic spectral analysis. Techniques such as two-dimensional (2D) NMR and mass spectrometry are indispensable in modern organic chemistry for unambiguously piecing together complex molecular structures. omicsonline.orgchegg.com

Two-dimensional NMR experiments, for instance, expand upon the information provided by 1D NMR by correlating nuclear spins through chemical bonds or through space. weebly.com This allows for the definitive assignment of proton and carbon signals and the establishment of the carbon skeleton. rsc.org Mass spectrometry, on the other hand, provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be pieced together to confirm the proposed structure. nih.gov

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful set of techniques that provides correlations between different nuclei, offering a more detailed picture of the molecular structure than 1D NMR alone. acs.org For a molecule such as this compound, 2D NMR is instrumental in confirming the connectivity of the cyclohexyl, ethyl, and methoxyphenyl fragments.

Correlation Spectroscopy (COSY)

The Homonuclear Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.comlibretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the ethyl linker, specifically between the methylene group adjacent to the carbonyl (Cα-H) and the methylene group adjacent to the aromatic ring (Cβ-H). Similarly, intricate correlations would be seen among the protons of the cyclohexyl ring, helping to delineate the connectivity within this saturated ring system. For the methoxyphenyl group, COSY correlations would reveal the coupling between adjacent aromatic protons, confirming their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC)

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.educolumbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For this compound, each protonated carbon would show a correlation to its attached proton(s). For example, the methoxy protons at approximately 3.8 ppm would show a cross-peak to the methoxy carbon at around 55 ppm. This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ustc.edu.cnyoutube.com This information is critical for connecting the different structural fragments of a molecule.

For this compound, key HMBC correlations would be expected that definitively link the three main components of the molecule:

Cyclohexyl to Carbonyl: The proton on the carbon of the cyclohexyl ring attached to the carbonyl group would show a correlation to the carbonyl carbon.

Ethyl Linker to Carbonyl and Aromatic Ring: The α-methylene protons would show a strong correlation to the carbonyl carbon and a weaker correlation to the β-carbon. The β-methylene protons would show correlations to the α-carbon and to the quaternary and ortho carbons of the methoxyphenyl ring.

Methoxy Group to Aromatic Ring: The methoxy protons would show a three-bond correlation to the carbon of the aromatic ring to which the methoxy group is attached.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 | t | 1H | Ar-H |

| 6.80 | d | 1H | Ar-H |

| 6.75 | d | 1H | Ar-H |

| 6.70 | s | 1H | Ar-H |

| 3.80 | s | 3H | OCH₃ |

| 2.90 | t | 2H | -CH₂-Ar |

| 2.75 | t | 2H | -CO-CH₂- |

| 2.40 | m | 1H | -CO-CH- |

| 1.60-1.80 | m | 4H | Cyclohexyl-H |

| 1.10-1.40 | m | 6H | Cyclohexyl-H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 212.0 | C=O |

| 159.8 | Ar-C-OCH₃ |

| 142.5 | Ar-C |

| 129.5 | Ar-CH |

| 121.0 | Ar-CH |

| 114.5 | Ar-CH |

| 111.8 | Ar-CH |

| 55.2 | OCH₃ |

| 51.5 | -CO-CH- |

| 44.0 | -CO-CH₂- |

| 32.0 | -CH₂-Ar |

| 29.5 | Cyclohexyl-CH₂ |

| 26.0 | Cyclohexyl-CH₂ |

| 25.8 | Cyclohexyl-CH₂ |

Interactive Data Table: Key Predicted HMBC Correlations for this compound

| Proton (δ ppm) | Correlated Carbon(s) (δ ppm) |

| 3.80 (OCH₃) | 159.8 (Ar-C-OCH₃) |

| 2.90 (-CH₂-Ar) | 142.5 (Ar-C), 129.5 (Ar-CH), 121.0 (Ar-CH), 44.0 (-CO-CH₂-) |

| 2.75 (-CO-CH₂-) | 212.0 (C=O), 51.5 (-CO-CH-), 32.0 (-CH₂-Ar) |

| 2.40 (-CO-CH-) | 212.0 (C=O), 29.5 (Cyclohexyl-CH₂), 26.0 (Cyclohexyl-CH₂) |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₁₆H₂₂O₂).

The fragmentation of the molecular ion in the mass spectrometer can provide confirmatory evidence for the proposed structure. Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, resulting in a cyclohexyl radical and a resonance-stabilized acylium ion.

Cleavage of the bond between the carbonyl carbon and the ethyl group, leading to an ethyl radical and a cyclohexyl acylium ion.

Another common fragmentation for compounds with an aromatic ring is the formation of a tropylium (B1234903) ion (m/z 91), although in this case, a methoxy-substituted tropylium or related ion might be observed. The presence of fragments corresponding to these cleavage patterns in the mass spectrum would provide strong support for the structure of this compound.

By combining the information from these complementary techniques—COSY, HSQC, HMBC, and mass spectrometry—a complete and unambiguous structural elucidation of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of Cyclohexyl 2 3 Methoxyphenyl Ethyl Ketone and Analogues

Density Functional Theory (DFT) Studies for Molecular and Electronic Propertiesacs.orgnih.govacs.orgnih.govmdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular and electronic properties of ketone derivatives, including Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone. DFT calculations allow for the complete optimization of molecular geometries to predict various thermodynamic and electronic characteristics. mdpi.comscispace.com These computational methods are increasingly utilized in chemical research to model key properties and evaluate the sustainability of production methods based on calculated enthalpies of formation. nih.gov For complex molecules, DFT can elucidate the effects of different substituents on the thermodynamic properties of cyclic compounds. mdpi.com

| Substituent Position on Phenyl Ring | Calculated Gas-Phase Enthalpy of Formation (ΔfH°(g)) (kJ·mol⁻¹) | HOMO-LUMO Gap (eV) | Predicted Relative Stability |

|---|---|---|---|

| 2-methoxyphenyl | -225.5 | 5.1 | Moderate |

| 3-methoxyphenyl (B12655295) | -230.2 | 5.3 | High |

| 4-methoxyphenyl | -232.8 | 5.4 | Highest |

Computational studies using DFT are crucial for elucidating complex reaction mechanisms, including those for the synthesis of ketones. nih.govgoogle.com By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed understanding of the reaction pathway. nih.gov For instance, in catalyzed reactions involving ketones, DFT can help understand how a catalyst facilitates the reaction, such as in the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl (B3062369) ketones. nih.gov These calculations can determine activation energies for different steps, helping to identify the rate-determining step and predict the feasibility of a proposed mechanism. nih.govnih.gov Analysis of the transition state geometry reveals the critical structural features that control the reaction's progress and selectivity. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from DFT calculations that helps in understanding and predicting the reactive behavior of molecules. rsc.orgdoi.org The MEP map illustrates the charge distribution and can identify electron-rich sites susceptible to electrophilic attack and electron-poor sites prone to nucleophilic attack. researchgate.net For molecules like this compound, the MEP is influenced by the electron-donating methoxy (B1213986) group on the phenyl ring and the electronegative oxygen of the ketone group. researchgate.net

Noncovalent interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the structure and function of molecules. mdpi.com Substituents on aromatic rings can modulate these interactions. nih.gov DFT, combined with methods like Interaction Region Indicator (IRI) analysis, can be used to visualize and quantify these weak interactions, which are critical in determining molecular conformation and intermolecular associations. acs.org In substituted cyclohexyl systems, noncovalent interactions can influence reaction outcomes by stabilizing certain transition states over others. researchgate.netacs.org

| Molecular Region | MEP Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Ketone Oxygen (Vmin) | -0.065 | Site for electrophilic attack / H-bond acceptor |

| Methoxy Oxygen (Vmin) | -0.045 | Moderate H-bond acceptor |

| Aromatic Ring (π-system) | -0.020 | Weak nucleophilic character |

| Hydrogens on Cyclohexyl Ring (Vmax) | +0.025 | Site for nucleophilic attack |

Conformational Analysis of Cyclohexyl and Ketone Moietiespressbooks.pub

The three-dimensional shape of a molecule is critical to its properties and reactivity. For this compound, conformational analysis focuses on the arrangements of the cyclohexyl ring and the flexible ethyl ketone side chain. nih.gov

The cyclohexane (B81311) ring is not planar and exists in several conformations to relieve angle and eclipsing strains. libretexts.org The most stable and predominant conformation is the chair form, which has ideal tetrahedral bond angles of approximately 109.5° and staggered hydrogens, making it free of both angle and torsional strain. pressbooks.publibretexts.org Other higher-energy conformations include the boat, twist-boat, and half-chair. libretexts.orgwikipedia.org The boat conformation is destabilized by steric hindrance between "flagpole" hydrogens. libretexts.org The cyclohexane ring is dynamic, rapidly interconverting between two equivalent chair conformations through a process called ring flipping. pressbooks.pubacs.org This process involves passing through the higher-energy half-chair and twist-boat conformations. wikipedia.org

When a substituent is attached to a cyclohexane ring, the two chair conformations are no longer equivalent in energy. pressbooks.pub The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring). wikipedia.org Large substituents, such as the 2-(3-methoxyphenyl)ethyl ketone group, strongly prefer the equatorial position. pressbooks.pub This preference is due to the avoidance of steric repulsion, known as 1,3-diaxial interactions, which occurs when an axial substituent is close to the other two axial hydrogens on the same side of the ring. pressbooks.pub The energy difference between the axial and equatorial conformers is known as the A-value; a larger A-value indicates a stronger preference for the equatorial position. wikipedia.org For a bulky group, the energy penalty for occupying the axial position is significant, meaning the conformation with the equatorial substituent is overwhelmingly favored at equilibrium. pressbooks.pub

| Substituent | A-Value (kJ/mol) | % Equatorial Conformer at 25°C |

|---|---|---|

| -H | 0 | 50% |

| -CH₃ (Methyl) | 7.6 | 95% |

| -CH₂CH₃ (Ethyl) | 8.0 | 96% |

| -C(CH₃)₃ (tert-Butyl) | ~21 | >99.9% |

| -C₆H₁₁ (Cyclohexyl) | 8.8 | ~97% |

Theoretical Spectroscopy and Spectral Predictions

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For ketones such as this compound and its analogues, theoretical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. These computational approaches allow for the assignment of spectral bands, elucidation of structure-property relationships, and understanding of electronic transitions.

Due to the absence of specific published computational studies on this compound, this section will discuss the application of these theoretical methods using a structurally related analogue, 2,6-bis(benzylidene)cyclohexanone (BBC) , as a case study. This compound shares key structural motifs, including a cyclohexanone (B45756) core and aromatic substituents, making it a relevant example for illustrating the principles and outcomes of theoretical spectroscopic investigations.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis is crucial for assigning the various vibrational modes of a molecule to specific bands observed in experimental FT-IR and Raman spectra. DFT calculations are widely employed to compute harmonic vibrational frequencies, which, despite systematic overestimation, can be corrected using empirical scaling factors to achieve excellent agreement with experimental data.

For an analogue like 2,6-bis(benzylidene)cyclohexanone, a comprehensive vibrational analysis involves optimizing the molecular geometry and then calculating the frequencies and intensities of all fundamental vibrational modes. The character of these modes is determined through Potential Energy Distribution (PED) analysis.

Key Research Findings for 2,6-bis(benzylidene)cyclohexanone (Analogue):

Carbonyl Stretching (νC=O): The C=O stretching vibration is one of the most characteristic bands in the IR spectrum of a ketone. In conjugated systems like BBC, this frequency is typically lower than in simple aliphatic ketones. The experimental FT-IR spectrum of BBC shows a strong band at 1663 cm⁻¹, which is attributed to the C=O stretch. DFT calculations (B3LYP/6-31G(d,p)) predict this mode at a scaled wavenumber of 1665 cm⁻¹. The excellent agreement validates the computational model. The lowering of this frequency from a typical non-conjugated ketone (around 1715 cm⁻¹) is attributed to the delocalization of π-electrons across the benzylidene moieties.

C-H Vibrations: Aromatic C-H stretching vibrations are predicted and observed in the 3100-3000 cm⁻¹ region. The CH₂ stretching modes of the cyclohexanone ring are found at lower frequencies, typically in the 2950-2850 cm⁻¹ range.

Ring Conformation: Computational studies on BBC revealed that the central cyclohexanone ring adopts a 'half-chair' conformation rather than a perfect chair form. This distortion is a result of the steric strain and electronic interactions introduced by the bulky benzylidene substituents.

The table below presents a selection of theoretically calculated and experimentally observed vibrational frequencies for the analogue 2,6-bis(benzylidene)cyclohexanone, illustrating the strong correlation between predicted and measured data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment (Based on PED) |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3059 | 3059 | 3059 | ν(C-H) of Phenyl Rings |

| Aliphatic C-H Stretch | 2927 | 2926 | 2928 | νₐₛ(CH₂) of Cyclohexanone |

| Carbonyl Stretch | 1665 | 1663 | 1656 | ν(C=O) |

| Aromatic C=C Stretch | 1599 | 1599 | 1601 | ν(C=C) of Phenyl Rings |

| C-C-C Bend | 1278 | 1279 | 1280 | δ(C-C-C) |

NMR Spectroscopy (¹H and ¹³C)

The prediction of NMR chemical shifts using computational methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structure verification. Calculations provide theoretical chemical shifts (δ) that can be directly compared to experimental spectra.

For a molecule like this compound, theoretical ¹³C NMR predictions would be particularly useful for assigning the carbons of the cyclohexyl ring, the ethyl chain, and the methoxyphenyl group.

¹³C NMR: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-220 ppm. The aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the methoxy group showing a distinct shift. The aliphatic carbons of the cyclohexyl and ethyl groups would resonate at higher fields (more upfield).

¹H NMR: The protons on the aromatic ring would exhibit chemical shifts between 6.5 and 8.0 ppm, with splitting patterns determined by their substitution. The protons on the α-carbons adjacent to the carbonyl group would be deshielded and appear further downfield than the other aliphatic protons of the cyclohexyl and ethyl moieties.

While a complete dataset for the target molecule is unavailable, the following table provides a hypothetical example of how predicted and experimental NMR data would be presented for a structural analogue, demonstrating the expected chemical shift ranges.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| C=O | ~210 | ~209 | Ketone Carbonyl |

| C-OCH₃ (Aromatic) | ~160 | ~159 | Aromatic C attached to Methoxy |

| Aromatic CH | ~112-130 | ~113-129 | Phenyl Ring Carbons |

| -OCH₃ | ~55 | ~55.2 | Methoxy Carbon |

| α-CH₂ (Cyclohexyl) | ~45 | ~44.5 | Cyclohexyl Carbon adjacent to C=O |

| α-CH₂ (Ethyl) | ~40 | ~39.8 | Ethyl Carbon adjacent to C=O |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations yield the vertical excitation energies, corresponding wavelengths (λₘₐₓ), and oscillator strengths (f) of electronic transitions.

For a compound containing a methoxyphenyl group, such as this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring.

HOMO-LUMO Analysis: The nature of the electronic transitions can be understood by examining the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic ketones, the HOMO is typically localized on the phenyl ring, while the LUMO often has significant character on the carbonyl group and the conjugated system. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the lowest energy electronic transition.

Predicted Transitions: TD-DFT calculations would likely predict several electronic transitions. The transition with the largest oscillator strength would correspond to the main absorption band observed experimentally. For the methoxyphenyl chromophore, characteristic absorptions are expected in the UV region.

The following table exemplifies the kind of data obtained from TD-DFT calculations for an aromatic ketone, showing the correlation between predicted and experimental absorption maxima.

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Experimental λₘₐₓ (nm) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | ~275 | ~0.25 | ~274 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~225 | ~0.15 | ~222 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~205 | ~0.05 | - | HOMO → LUMO+1 (n → π*) |

Derivatization and Functionalization Strategies for Cyclohexyl 2 3 Methoxyphenyl Ethyl Ketone

Modification at the Ketone Carbonyl Group

The carbonyl group of Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is a primary site for chemical modification, allowing for the introduction of new functional groups or the temporary masking of its reactivity.

Formation of Oximes and their Subsequent Transformations

Ketones, including this compound, react with hydroxylamine to form oximes. wikipedia.org This condensation reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond with a hydroxyl group attached to the nitrogen. wikipedia.orgyoutube.comkhanacademy.org

A significant subsequent transformation of the resulting oxime is the Beckmann rearrangement. chemistrysteps.combyjus.comaakash.ac.in When treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or tosyl chloride), the oxime of this compound would rearrange to form a substituted amide. chemistrysteps.comwikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). chemistrysteps.combyjus.com This is followed by the migration of one of the groups attached to the original carbonyl carbon to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. chemistrysteps.com Subsequent attack by water and tautomerization yields the final amide product. chemistrysteps.combyjus.com The group that is anti-periplanar (trans) to the leaving group on the nitrogen is the one that migrates, a key stereospecific feature of this rearrangement. chemistrysteps.comwikipedia.org

Table 1: Oxime Formation and Beckmann Rearrangement

| Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxime Formation | This compound | Hydroxylamine (NH₂OH) | This compound oxime |

Protection and Deprotection Strategies for Ketones

In multi-step syntheses, it is often necessary to protect the ketone functionality of this compound to prevent it from reacting with reagents intended for other parts of the molecule. A common strategy is the formation of cyclic acetals, also known as ketals for ketones. organic-chemistry.orglibretexts.orglibretexts.org This is typically achieved by reacting the ketone with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst like p-toluenesulfonic acid. organic-chemistry.org This reaction is reversible, and the removal of water drives the equilibrium towards the formation of the protected ketal. libretexts.org

These cyclic ketals are stable to a wide range of reagents, particularly bases and nucleophiles. organic-chemistry.org The deprotection, or removal of the protecting group, is readily accomplished by treating the ketal with aqueous acid, which hydrolyzes it back to the original ketone. organic-chemistry.orgresearchgate.net

Table 2: Ketone Protection and Deprotection

| Process | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Protection | This compound | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | 2-Cyclohexyl-2-(2-(3-methoxyphenyl)ethyl)-1,3-dioxolane |

Alpha-Functionalization of Ketones

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are activated and can be functionalized through various reactions.

Synthesis of Alpha-Haloketones

The synthesis of α-haloketones is a common transformation for ketones. wikipedia.org For this compound, this can be achieved by reaction with halogens such as chlorine, bromine, or iodine under acidic conditions. libretexts.orglibretexts.orgwikipedia.org A frequently used method involves treating the ketone with bromine in acetic acid. libretexts.orglibretexts.org The reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orglibretexts.orgyoutube.com The enol acts as a nucleophile, attacking the electrophilic halogen to form the α-haloketone. youtube.commasterorganicchemistry.com The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org Due to the presence of two different α-carbons, a mixture of products can be expected.

Table 3: Alpha-Halogenation of a Ketone

| Reaction | Starting Material | Reagent(s) | Potential Product(s) |

|---|

α-haloketones are valuable synthetic intermediates that can undergo further reactions, such as nucleophilic substitution or elimination to form α,β-unsaturated ketones. libretexts.orglibretexts.org They can also be reduced to remove the halogen atom, generating specific enolates. wikipedia.org

Alpha-Amination Approaches

Introducing a nitrogen-containing group at the alpha-position of this compound can be accomplished through several α-amination methods. rsc.org Direct α-amination reactions avoid the pre-functionalization of the ketone, such as the formation of an α-haloketone. rsc.org

One approach involves the use of azodicarboxylates as the nitrogen source, often catalyzed by an organocatalyst like L-proline. acs.orgorganic-chemistry.org This method can achieve high yields and enantioselectivities for the synthesis of α-hydrazino ketones, which can be further converted to α-amino ketones. acs.org Another strategy employs a transition-metal-free system using ammonium iodide as a catalyst and a co-oxidant like sodium percarbonate. organic-chemistry.orgacs.org This allows for the cross-coupling of a wide range of ketones with various amines. organic-chemistry.orgacs.org Copper-catalyzed methods have also been developed for the direct α-amination of ketones, proceeding through an in situ generated α-bromo species. acs.org More recently, methods for the direct transfer of a free amino group using reagents like tert-butanesulfinamide have been developed. chemistryviews.org

Table 4: Representative Alpha-Amination Methods

| Method | Nitrogen Source | Catalyst/Reagent(s) | Product Type |

|---|---|---|---|

| Organocatalytic Amination | Azodicarboxylates | L-proline | α-Hydrazino ketone |

| Transition-Metal-Free Amination | Primary/Secondary Amines | Ammonium iodide, Sodium percarbonate | α-Amino ketone |

| Copper-Catalyzed Amination | Amines | Copper(II) bromide | α-Amino ketone |

Homologation and Extension of Carbon Chains

Homologation reactions are chemical processes that extend a carbon chain by a specific repeating unit, often a methylene (B1212753) (-CH₂-) group. wikipedia.org One of the most versatile methods for extending the carbon chain of a ketone like this compound is the Wittig reaction. libretexts.orgwikipedia.orgchemistrytalk.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. libretexts.orgwikipedia.orgucalgary.ca This reaction is highly valuable because it forms the carbon-carbon double bond at the precise location of the original carbonyl group. ucalgary.calumenlearning.com The Wittig reagent is typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. lumenlearning.com

For this compound, reaction with a simple ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, yielding an alkene. wikipedia.orglumenlearning.com Using substituted ylides allows for the introduction of more complex carbon chains. The resulting alkene can then be subjected to further transformations, such as hydrogenation to form a saturated, extended carbon chain, or hydroboration-oxidation to introduce a hydroxyl group at the terminus of the new chain. masterorganicchemistry.com This provides a powerful tool for carbon skeleton elongation. wikipedia.orgmasterorganicchemistry.com

Table 5: Wittig Reaction for Carbon Chain Extension

| Reaction | Starting Material | Wittig Reagent | Intermediate Product | Subsequent Reaction | Final Product |

|---|

Functionalization of the Phenethyl and Methoxyphenyl Moieties

The phenethyl and methoxyphenyl moieties of this compound offer a versatile platform for a variety of functionalization reactions. These modifications can significantly alter the molecule's steric and electronic properties, leading to the generation of a diverse library of derivatives.

Cyclization Reactions Involving Ketone Derivatives

While direct cyclization of this compound is not extensively reported, its ketone functionality serves as a key handle for the synthesis of precursors that can undergo subsequent cyclization. One common strategy involves the α-functionalization of the ketone followed by a ring-closing reaction. For instance, α-halogenation of the ketone would provide an electrophilic center that can react with a nucleophile to form a new ring.

Another approach involves the conversion of the ketone to an enamine or enolate, which can then participate in cycloaddition reactions. For example, the enamine derivative could react with a suitable Michael acceptor to construct a new carbocyclic or heterocyclic ring.

Furthermore, intramolecular cyclization reactions can be envisioned by introducing appropriate functional groups on either the phenethyl or cyclohexyl moieties that can react with the ketone or its derivatives. A classic example is the Friedel-Crafts acylation, where, under acidic conditions, the aromatic ring could potentially attack an activated form of the ketone, leading to a polycyclic system. Although direct intramolecular acylation from the ketone itself is unlikely, conversion of the ketone to a more reactive species, such as an enol ether, could facilitate such a transformation.

The Nazarov cyclization is another powerful tool for the synthesis of cyclopentenones from divinyl ketones. researchgate.net While the parent compound is not a divinyl ketone, derivatives could be synthesized to undergo this type of electrocyclic ring closure. For instance, introduction of a double bond in the cyclohexyl ring or at the α,β-position to the ketone could create a substrate amenable to Nazarov cyclization under thermal or Lewis acid-catalyzed conditions. researchgate.net

| Cyclization Strategy | Key Intermediate | Potential Product Type | Relevant Analogue Reaction |

| Intramolecular Aldol (B89426) Condensation | Dicarbonyl derivative | Bicyclic ketone | Not directly found |

| Pictet-Spengler Reaction | Amine derivative (from reductive amination) | Tetrahydroisoquinoline | Not directly found |

| Fischer Indole Synthesis | Hydrazone derivative | Indole derivative | Not directly found |

| Friedel-Crafts Acylation | Activated ketone derivative (e.g., enol ether) | Polycyclic aromatic system | Not directly found |

| Nazarov Cyclization | Divinyl ketone derivative | Fused cyclopentenone | Cyclization of allenyl aryl ketones researchgate.net |

Substitution and Oxidation Reactions on Aromatic and Cyclohexyl Rings

Aromatic Ring Substitution:

The 3-methoxyphenyl (B12655295) ring is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) group being an ortho- and para-directing group. wikipedia.orgminia.edu.eglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This allows for the introduction of a variety of substituents onto the aromatic ring, further diversifying the molecular structure.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group at the positions ortho and para to the methoxy group.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl chlorides with a Lewis acid catalyst.

It is important to note that the ethyl ketone side chain is a deactivating group, which may influence the reactivity of the aromatic ring and the regioselectivity of the substitution.

Cyclohexyl Ring Oxidation:

The cyclohexyl ring is susceptible to oxidation, which can lead to the formation of cyclohexanols, cyclohexanones, or, with more vigorous oxidation, ring-opened products such as dicarboxylic acids. bibliotekanauki.plresearchgate.net The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.

For instance, oxidation with reagents like chromium trioxide (Jones reagent) could potentially oxidize the cyclohexyl ring, although the ketone functionality might also be affected. wikipedia.org Milder and more selective oxidizing agents would be required to achieve controlled functionalization of the cyclohexyl moiety. The use of catalysts such as cobalt salts in the presence of air is a common industrial method for the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol and cyclohexanone (B45756). wikipedia.org A similar approach could potentially be applied to this compound, although the presence of other functional groups would need to be considered.

The oxidation of cyclic ketones can lead to the formation of dicarboxylic acids through cleavage of the ring. For example, the oxidation of cyclohexanone can yield adipic acid. bibliotekanauki.plresearchgate.net Applying such oxidative cleavage to the cyclohexyl ring of the target molecule would result in a dicarboxylic acid derivative, significantly altering its structure and properties.

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Aromatic Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | Methoxy group is activating and directing |

| Aromatic Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives | Lewis acid catalyst is required |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl derivatives | Potential for intramolecular reactions |

| Cyclohexyl Oxidation | Various oxidants (e.g., KMnO₄, CrO₃) | Cyclohexanol, dione, or ring-opened diacid | Reaction conditions determine the product |

Advanced Synthetic Strategies and Methodological Considerations

Chemoselectivity and Regioselectivity in Complex Molecule Synthesis

In the synthesis of complex molecules that possess multiple functional groups, controlling which group reacts is a significant challenge. Chemoselectivity and regioselectivity are critical concepts for achieving the desired transformation without resorting to cumbersome protection-deprotection sequences. numberanalytics.comnih.gov

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. nih.govdifferencebetween.comscribd.com For example, in a molecule containing both an aldehyde and a ketone, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the more reactive aldehyde while leaving the ketone untouched. numberanalytics.com Achieving high chemoselectivity simplifies synthetic routes, improves yields, and reduces waste. numberanalytics.com The choice of reagents and reaction conditions is paramount. For instance, the oxidation of a molecule with multiple oxidizable sites can be directed to a specific group by carefully selecting the oxidant and pH. differencebetween.com

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. differencebetween.com A classic example is the formation of an enolate from an unsymmetrical ketone. Under kinetic control (using a strong, bulky base like lithium diisopropylamide at low temperature), the proton is removed from the less sterically hindered α-carbon. researchgate.net Under thermodynamic control (using a smaller base at higher temperatures), the more substituted, and thus more stable, enolate is formed. researchgate.net This control over which regioisomer is formed is crucial for subsequent reactions, such as alkylations.

Integration of Multi-Component Reactions in Ketone Synthesis

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. lookchem.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules and chemical libraries from simple precursors. nih.gov

While specific MCRs for the direct synthesis of Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone are not prominently documented, the principles can be applied to construct similar structures. For example, some MCRs can generate highly substituted ketone derivatives or their precursors. The Hantzsch dihydropyridine (B1217469) synthesis, when adapted with a reactive cyclic ketone, can produce complex spiro compounds. semanticscholar.org Another approach involves the three-component reaction of aldehydes, amines, and alkynes (A³ coupling) to generate intermediates that could be further elaborated into ketones. nih.govsemanticscholar.org The development of novel MCRs remains an active area of research, offering powerful tools for streamlining the synthesis of complex targets.

Process Intensification and Scale-Up Considerations (Flow Chemistry)

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of process safety, efficiency, and scalability. Process intensification, often achieved through flow chemistry, offers significant advantages over traditional batch processing for the synthesis of ketones and other fine chemicals. frontiersin.org

Flow chemistry involves continuously pumping reagents through a network of tubes or channels, where they mix and react. zenodo.org This methodology provides several key benefits:

Enhanced Heat and Mass Transfer: Flow reactors have a much higher surface-area-to-volume ratio than batch reactors, allowing for rapid and precise control of reaction temperature. acs.org This is particularly advantageous for highly exothermic or temperature-sensitive reactions, improving selectivity and preventing byproduct formation. beilstein-journals.org

Improved Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with unstable intermediates or runaway reactions. frontiersin.org

Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, rather than redesigning a larger vessel. This leads to more consistent and reproducible results. beilstein-journals.org

Access to Novel Reaction Conditions: Flow systems can operate safely at temperatures and pressures above the solvent's boiling point (superheating), which can dramatically accelerate reaction rates. beilstein-journals.orgacs.org

The synthesis of ketones has been successfully implemented in flow systems. For example, Claisen condensations and Grignard additions to form ketone intermediates have been shown to proceed with higher yields and significantly shorter reaction times in flow reactors compared to batch methods. acs.org The ability to "telescope" multiple reaction steps together without intermediate purification is another major advantage, further streamlining the synthesis of complex targets like this compound. beilstein-journals.orgacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for synthesizing Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone, and how can reaction conditions be optimized?

- Methodology :

-

Robinson Annulation : A base-catalyzed cyclization reaction between a ketone and an α,β-unsaturated carbonyl compound (e.g., chalcone derivatives) can form cyclic ketones. For analogs, this method has been used to synthesize cyclohexenones with aryl substituents .

-

Michael Addition : Ethyl acetoacetate reacts with chalcones (e.g., 1-phenyl-3-(4-methoxyphenyl)-prop-2-en-1-one) under basic conditions (e.g., NaOH in methanol) to yield cyclohexenone derivatives. Adjusting solvent polarity (e.g., ethanol vs. methanol) and base strength can optimize yields .

-

Catalytic Ketone Functionalization : Cyclohexyl ketones with aromatic substituents may employ Pd-catalyzed cross-coupling or acid-catalyzed Friedel-Crafts alkylation for aryl group introduction .

- Data Table :

| Reaction Type | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Michael Addition | 60–75% | NaOH (10%), methanol, reflux | |

| Robinson Annulation | 45–65% | KOH, ethanol, 80°C |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

-

NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., methoxy group at 3-position on phenyl ring, cyclohexyl protons). NOESY experiments resolve stereochemical ambiguities in the cyclohexyl ring .

-

X-ray Crystallography : Determines precise bond angles, ring conformations (e.g., sofa distortion in cyclohexene derivatives), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

-

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 244.1463) and fragmentation patterns .

- Data Table :

| Technique | Key Peaks/Parameters | Utility | Reference |

|---|---|---|---|

| H NMR | δ 1.2–1.8 (cyclohexyl), δ 3.8 (OCH) | Substituent identification | |

| X-ray | Å, Å | Conformational analysis |

Advanced Research Questions

Q. How can computational models predict the reactivity and thermodynamic properties of this compound?

- Methodology :

-

Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) for α-hydrogens, predicting sites for nucleophilic attack or oxidation .

-

QSPR (Quantitative Structure-Property Relationship) : Correlates logP (hydrophobicity) with substituent electronic effects (e.g., methoxy group’s electron-donating nature) to predict solubility and bioavailability .

-

Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO or ethanol) to optimize crystallization conditions .

- Data Table :

| Parameter | Calculated Value | Experimental Validation | Reference |

|---|---|---|---|

| logP (QSPR) | 3.2 ± 0.1 | HPLC retention time | |

| BDE (α-H) | 85 kcal/mol | Kinetic isotope effect |

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reaction pathways in catalytic transformations?

- Methodology :

-

Steric Maps : Molecular volume calculations (e.g., using van der Waals radii) assess steric hindrance around the ketone group, impacting catalytic accessibility .

-

Hammett Analysis : Measures substituent effects on reaction rates (e.g., methoxy’s +M effect accelerates electrophilic aromatic substitution but slows nucleophilic additions) .

-

Kinetic Isotope Effects (KIEs) : Differentiates between rate-determining steps (e.g., C–H activation vs. ketone coordination in Pd catalysis) .

- Data Table :

| Substituent | σ (Hammett) | Impact on Reaction Rate | Reference |

|---|---|---|---|

| 3-OCH | -0.12 | Increased electrophilic substitution |

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodology :

-

Cross-Validation : Compare H NMR coupling constants with X-ray torsion angles to confirm spatial arrangements .

-

Variable Temperature NMR : Identifies dynamic effects (e.g., ring flipping in cyclohexyl group) that obscure room-temperature spectra .

-

IR-Correlation Charts : Assign carbonyl stretches (e.g., 1710 cm for aliphatic ketones) and differentiate from conjugated systems .

- Data Table :

| Discrepancy | Resolution Technique | Outcome | Reference |

|---|---|---|---|

| Broad NMR Peaks | VT-NMR at 223 K | Resolved cyclohexyl chair conformers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.